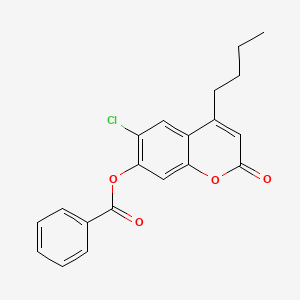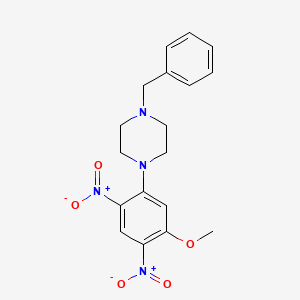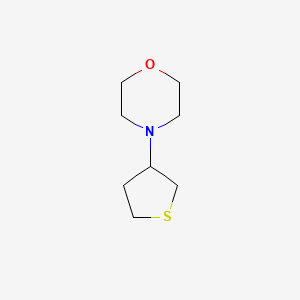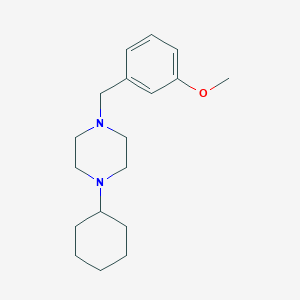![molecular formula C19H19BrN2O3 B5110798 benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as Boc-L-phenylalanine 4-bromophenylamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been reported to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been found to inhibit the invasion and migration of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties can be easily assessed using various in vitro and in vivo assays. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and analogs of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate could lead to the discovery of more potent and selective pharmacological agents.
Synthesis Methods
The synthesis of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate involves the reaction of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylatealanine with 4-bromophenylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under an inert atmosphere of nitrogen or argon. The product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been studied for its potential pharmacological properties such as anticancer, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(17)19(24)25-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJARNVBZVRIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)

![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)